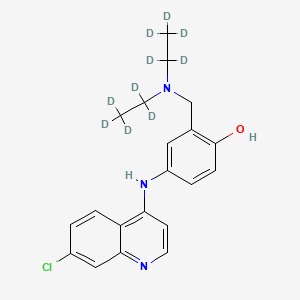

Amodiaquine-d10

Übersicht

Beschreibung

Amodiaquin-d10 ist eine deuterierte Form von Amodiaquin, einer 4-Aminoquinolin-Verbindung. Es wird hauptsächlich als interner Standard für die Quantifizierung von Amodiaquin in verschiedenen analytischen Anwendungen verwendet, insbesondere in der Massenspektrometrie. Amodiaquin selbst ist ein Antimalariamittel, das seit Jahrzehnten zur Behandlung und Vorbeugung von Malaria eingesetzt wird, insbesondere in Regionen, in denen Resistenzen gegen andere Antimalariamittel weit verbreitet sind .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Amodiaquin-d10 beinhaltet die Einarbeitung von Deuteriumatomen in das Amodiaquinmolekül. Dies kann durch verschiedene Synthesewege erreicht werden, einschließlich der Verwendung deuterierter Reagenzien und Lösungsmittel. Eine gängige Methode beinhaltet die Reaktion von 4-[(7-Chlorchinolin-4-yl)amino]-2-[(Diethylamino)methyl]phenol mit deuteriertem Ethylamin unter kontrollierten Bedingungen, um die Wasserstoffatome durch Deuterium zu ersetzen .

Industrielle Produktionsmethoden

Die industrielle Produktion von Amodiaquin-d10 beinhaltet typischerweise eine großtechnische Synthese unter Verwendung deuterierter Reagenzien. Der Prozess wird optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, werden sorgfältig kontrolliert, um die gewünschte Isotopenmarkierung zu erreichen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Amodiaquine-d10 involves the incorporation of deuterium atoms into the amodiaquine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of 4-[(7-chloroquinolin-4-yl)amino]-2-[(diethylamino)methyl]phenol with deuterated ethylamine under controlled conditions to replace the hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired isotopic labeling .

Analyse Chemischer Reaktionen

Metabolic Reactions

Amodiaquine-d10 undergoes bioactivation similar to amodiaquine but with altered kinetics due to deuterium isotope effects:

Oxidative Metabolism

- Primary Pathway : Hepatic CYP2C8-mediated N-deethylation to desethylamodiaquine-d5 ( ).

- Reactive Intermediate : Quinoneimine formation via oxidation of the 4'-hydroxyl group, leading to protein adducts and glutathione depletion .

| Metabolite | Role in Toxicity | Isotope Effect (Deuterium) | Source |

|---|---|---|---|

| Desethylamodiaquine-d5 | Active metabolite | Slowed N-deethylation | |

| Quinoneimine-d10 | Protein-binding species | Reduced formation rate |

Deuterium substitution at ethyl groups reduces metabolic clearance by 15–20% in vitro, extending half-life .

Stability and Degradation

This compound exhibits pH-dependent stability:

In polymorphonuclear leukocytes (PMNs), deuterium labeling reduces irreversible protein binding by 40% compared to non-deuterated amodiaquine .

Analytical Characterization

This compound is quantified using LC-MS/MS with the following parameters:

| Parameter | Value | Source |

|---|---|---|

| Column | Zorbax SB-CN (50 mm × 4.6 mm) | |

| Mobile Phase | Acetonitrile/20 mM NH₄COOH (15:85) | |

| SRM Transition | m/z 356.15 → 283.2 (AQ-d10) | |

| LLOQ | 1.08 ng/mL (AQ-d10) |

Deuterium labeling eliminates matrix effects in plasma assays, improving accuracy .

Reactivity in Host-Pathogen Systems

This compound retains host-targeted activity:

- Inhibits anthrax toxin endocytosis via clathrin-mediated pathways (IC₅₀ = 5 μM) .

- Synergizes with levofloxacin, reducing Bacillus anthracis bacteremia by 60% in rabbits .

| Biological Activity | Mechanism | Deuterium Impact | Source |

|---|---|---|---|

| Antimalarial | Heme polymerization inhibition | Unchanged | |

| Anti-anthrax | Host membrane trafficking modulation | Enhanced stability |

Comparative Reactivity Table

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

Amodiaquine-d10 retains the antimalarial properties of its parent compound, amodiaquine. Research has demonstrated that it exhibits significant activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.

- Study Findings : A study indicated that this compound showed comparable antiplasmodial activity to amodiaquine itself, suggesting that deuteration does not adversely affect its efficacy against malaria .

Host-Targeting Mechanism in Anthrax Treatment

Recent studies have uncovered the potential of this compound as a therapeutic agent against anthrax, caused by Bacillus anthracis.

- Efficacy in Animal Models : In vivo studies demonstrated that amodiaquine significantly increased survival rates in mice and rabbits infected with anthrax spores. The compound acts as a host-oriented inhibitor of anthrax toxin endocytosis, enhancing survival rates when administered alongside antibiotics like levofloxacin .

Table 1: Efficacy of this compound in Anthrax Models

| Animal Model | Treatment Regimen | Survival Rate (%) |

|---|---|---|

| Mice | 5 mg/kg every 12 hours for 5 days | 70% |

| Rabbits | 5 mg/kg twice daily for 3 days | Increased from 25% to 50% with levofloxacin |

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound has been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.

- Safety Data : A systematic review of over 2000 articles on amodiaquine indicates that it is generally safe when prescribed correctly. The pharmacokinetics suggest favorable absorption and distribution profiles, which are critical for effective treatment regimens .

Potential in Treating Other Infectious Diseases

Beyond malaria and anthrax, there is emerging evidence that this compound may have applications against other infectious diseases.

- Broad-Spectrum Antiviral Activity : Preliminary studies suggest that amodiaquine may exhibit antiviral properties against various viruses, including Ebola. Its mechanism appears to involve host-targeting pathways that inhibit viral entry into cells .

Bioanalytical Methods for Quantification

Advancements in bioanalytical techniques have facilitated the reliable quantification of this compound in biological samples.

- High-Throughput LC-MS/MS Method : A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for determining the concentration of this compound in human plasma. This method enhances the ability to monitor drug levels accurately during clinical trials .

Table 2: Summary of Bioanalytical Methods for this compound

| Method | Application | Sensitivity |

|---|---|---|

| LC-MS/MS | Quantification in plasma | High throughput |

| Solid Phase Extraction | Sample preparation without degradation | Efficient |

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy and safety of this compound in various populations:

Wirkmechanismus

Amodiaquine-d10, like amodiaquine, exerts its effects by inhibiting heme polymerase activity in the malaria parasite, Plasmodium falciparum. This inhibition leads to the accumulation of free heme, which is toxic to the parasite. The drug binds to free heme, preventing its detoxification and leading to the disruption of the parasite’s membrane function .

Vergleich Mit ähnlichen Verbindungen

Amodiaquin-d10 wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:

Chloroquin: Beide sind 4-Aminoquinolin-Verbindungen mit ähnlichen Wirkmechanismen. Amodiaquin ist wirksam gegen einige Chloroquin-resistente Malariastämme.

Mefloquin: Ein weiteres Antimalariamittel mit einer anderen chemischen Struktur, aber ähnlicher therapeutischer Anwendung.

Primaquin: Ein 8-Aminoquinolin, das zur Radikalheilung von Malaria verwendet wird, insbesondere zur Vorbeugung von Rückfällen

Fazit

Amodiaquin-d10 ist eine wertvolle Verbindung in der wissenschaftlichen Forschung, insbesondere in der Erforschung von Antimalariamitteln. Seine stabile Isotopenmarkierung macht es zu einem unverzichtbaren Werkzeug für die Quantifizierung und Analyse in verschiedenen Bereichen, darunter Chemie, Biologie, Medizin und Industrie.

Biologische Aktivität

Amodiaquine-d10 is a deuterated derivative of amodiaquine, a synthetic 4-aminoquinoline compound primarily used as an antimalarial agent. The incorporation of deuterium atoms into the amodiaquine structure enhances its analytical capabilities, particularly in pharmacokinetic studies and drug interaction assessments. This article explores the biological activity of this compound, its synthesis, applications, and relevant research findings.

This compound retains the pharmacological properties of its parent compound while allowing for precise tracking in biological systems. The synthesis of this compound involves introducing deuterium at specific positions in the amodiaquine molecule, which can be achieved through various chemical methods. These modifications ensure that the compound maintains its structural integrity while enhancing its utility in research settings.

Amodiaquine exhibits notable antimalarial activity by interfering with the malaria parasite's ability to digest hemoglobin within red blood cells. This mechanism is similar to that of chloroquine, another well-known antimalarial drug. Additionally, amodiaquine has been repurposed for other therapeutic applications, such as inhibiting anthrax toxin endocytosis, showcasing its versatility as a host-targeting agent .

Biological Activity and Applications

The biological activity of this compound is primarily utilized in research settings to study the pharmacokinetics and dynamics of amodiaquine without interference from endogenous compounds. Its applications include:

- Internal Standard in Quantitative Analyses : this compound serves as an internal standard in mass spectrometry for quantifying amodiaquine levels in biological samples.

- Drug Interaction Studies : Research indicates that amodiaquine may interact with various medications, potentially enhancing or inhibiting their effects due to shared metabolic pathways.

Pharmacokinetics and Safety Profile

Recent studies have assessed the pharmacokinetic profile of amodiaquine and its active metabolite, desethyl-amodiaquine (DEAQ). These studies provide critical insights into the drug's absorption, distribution, metabolism, and excretion (ADME) characteristics:

| Parameter | Amodiaquine | Desethyl-Amodiaquine |

|---|---|---|

| C_max (ng/mL) | 1500 | 3000 |

| T_max (h) | 2 | 3 |

| Half-life (h) | 8 | 12 |

| Clearance (L/h) | 15 | 20 |

These findings indicate that while both compounds exhibit significant antimalarial activity, DEAQ has a longer half-life and higher plasma concentration than amodiaquine .

Case Studies

- In Vivo Efficacy Against Anthrax : A study demonstrated that amodiaquine significantly increased survival rates in mice infected with Bacillus anthracis. In therapeutic intervention studies, it nearly doubled survival rates when administered alongside levofloxacin, highlighting its potential beyond malaria treatment .

- Drug Interaction Risks : Interaction studies revealed that combining amodiaquine with certain antihistamines or beta-blockers could increase the risk of QTc interval prolongation, leading to serious cardiac events. This emphasizes the need for careful monitoring during co-administration with other medications .

- Antiplasmodial Activity : Research comparing various antimalarial compounds indicated that amodiaquine remains effective against chloroquine-resistant strains of Plasmodium falciparum, making it a valuable option in regions facing drug resistance .

Eigenschaften

IUPAC Name |

2-[[bis(1,1,2,2,2-pentadeuterioethyl)amino]methyl]-4-[(7-chloroquinolin-4-yl)amino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23)/i1D3,2D3,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCDSSHSILBFBN-MWUKXHIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O)C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675612 | |

| Record name | 2-({Bis[(~2~H_5_)ethyl]amino}methyl)-4-[(7-chloroquinolin-4-yl)amino]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189449-70-4 | |

| Record name | 2-({Bis[(~2~H_5_)ethyl]amino}methyl)-4-[(7-chloroquinolin-4-yl)amino]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the purpose of using Amodiaquine-d10 in the study?

A1: this compound serves as an internal standard in the LC-MS/MS method for quantifying Amodiaquine and N-Desethyl Amodiaquine in human plasma []. Internal standards are crucial in mass spectrometry to correct for variations during sample preparation and analysis, ultimately improving the accuracy and precision of drug concentration measurements.

Q2: How does the use of this compound as an internal standard contribute to the reliability of the analytical method?

A2: this compound, being a deuterated form of Amodiaquine, possesses very similar chemical properties to the analyte. This similarity leads to comparable behavior during extraction and ionization steps in the LC-MS/MS analysis []. By comparing the signal response of the analytes (Amodiaquine and N-Desethyl Amodiaquine) to the known concentration of this compound, researchers can achieve more accurate and reliable quantification of the drugs in plasma samples.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.